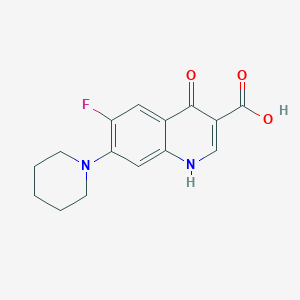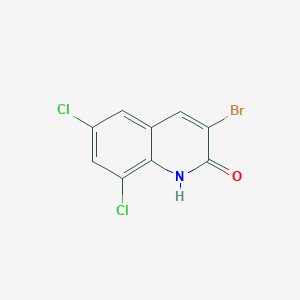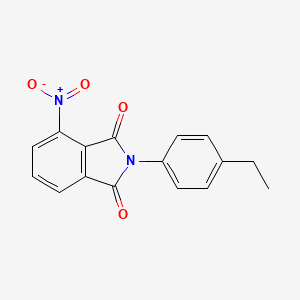
2-(4-Ethylphenyl)-4-nitroisoindoline-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Ethylphenyl)-4-nitroisoindoline-1,3-dione is a chemical compound that belongs to the class of isoindoline derivatives
Preparation Methods
The synthesis of 2-(4-Ethylphenyl)-4-nitroisoindoline-1,3-dione typically involves a multi-step process. One common method includes the reaction of 4-ethylbenzaldehyde with phthalic anhydride in the presence of a suitable catalyst to form the intermediate 4-ethylphthalic anhydride. This intermediate is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid to yield the final product, this compound. The reaction conditions, such as temperature and reaction time, are carefully controlled to optimize the yield and purity of the product .
Chemical Reactions Analysis
2-(4-Ethylphenyl)-4-nitroisoindoline-1,3-dione undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and amine derivatives.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles such as amines and alcohols. The major products formed from these reactions depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has shown potential as an antimicrobial and antiviral agent.
Medicine: It is being investigated for its potential use in the development of new pharmaceuticals, particularly for its anti-inflammatory and anticancer properties.
Mechanism of Action
The mechanism of action of 2-(4-Ethylphenyl)-4-nitroisoindoline-1,3-dione involves its interaction with specific molecular targets and pathways. The nitro group in the compound can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound has been shown to inhibit the activity of certain enzymes and proteins involved in inflammation and cancer progression .
Comparison with Similar Compounds
2-(4-Ethylphenyl)-4-nitroisoindoline-1,3-dione can be compared with other similar compounds such as:
2-(4-Methylphenyl)-4-nitroisoindoline-1,3-dione: This compound has a methyl group instead of an ethyl group, which can affect its chemical reactivity and biological activity.
2-(4-Chlorophenyl)-4-nitroisoindoline-1,3-dione: The presence of a chlorine atom can enhance the compound’s antimicrobial properties.
2-(4-Methoxyphenyl)-4-nitroisoindoline-1,3-dione: The methoxy group can influence the compound’s solubility and interaction with biological targets.
The uniqueness of this compound lies in its specific substitution pattern, which can lead to distinct chemical and biological properties compared to its analogs .
Properties
CAS No. |
89024-44-2 |
|---|---|
Molecular Formula |
C16H12N2O4 |
Molecular Weight |
296.28 g/mol |
IUPAC Name |
2-(4-ethylphenyl)-4-nitroisoindole-1,3-dione |
InChI |
InChI=1S/C16H12N2O4/c1-2-10-6-8-11(9-7-10)17-15(19)12-4-3-5-13(18(21)22)14(12)16(17)20/h3-9H,2H2,1H3 |
InChI Key |
SKSSVRMVCUGHCI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


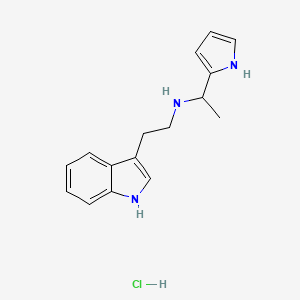

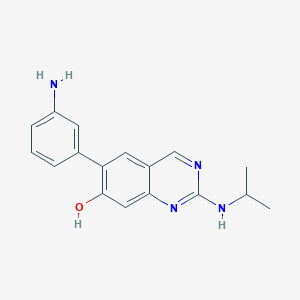
![Ethyl 2,7-dioxo-3-phenyl-1,2,4,7-tetrahydropyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B15062958.png)
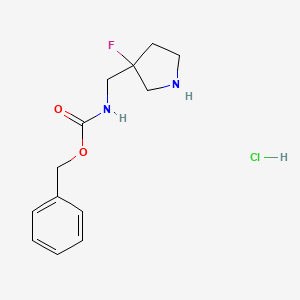
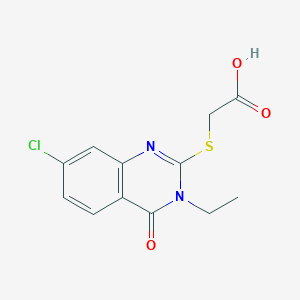
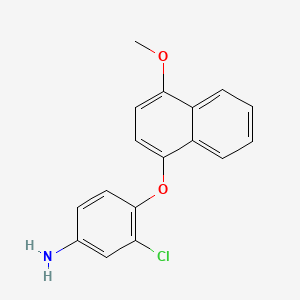
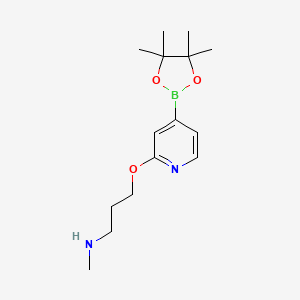
![2H,2'H-[5,5'-bichromene]-2,2'-dione](/img/structure/B15062985.png)
![5-Bromo-10-hydroxy-2H-naphtho[2,3-b]pyran-2-one](/img/structure/B15062996.png)
![Acetamide, N-[2-[2-(4-methylphenyl)-1H-indol-3-yl]ethyl]-](/img/structure/B15063002.png)
![3-(8-Methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)acrylic acid](/img/structure/B15063013.png)
